6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine
Description
Properties
IUPAC Name |
6,7-dimethyl-5,6,7,8-tetrahydropteridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3-5,11H,1-2H3,(H3,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXDLDQYKBXQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=NC(=NC=C2N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668102 | |
| Record name | 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16048-62-7 | |
| Record name | 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrimidine-Pyrazine Bicyclic Framework Formation
The pteridine core of 6,7-dimethyl-5,6,7,8-tetrahydropteridin-2-amine is typically constructed via condensation between α-aminoketones and pyrimidine derivatives. For example, 2,5,6-triaminopyrimidin-4-ol sulfate reacts with 2,3-butanedione under acidic conditions to form the bicyclic intermediate. This method, described in, employs sodium sulfite as a reducing agent to stabilize reactive intermediates, achieving a 45–55% yield after hydrochloric acid workup. The reaction proceeds via nucleophilic attack of the pyrimidine amine groups on the diketone carbonyl carbons, followed by cyclodehydration.
Microwave-Assisted Coupling
Modern adaptations utilize microwave irradiation to accelerate condensation. A 2023 study demonstrated that coupling 2,4,6-trichloropyrimidine with an α-aminoketone derivative at 150°C for 30 minutes under microwave conditions reduced reaction times by 70% compared to conventional heating. The intermediate diazo compound was subsequently reduced using tin(II) chloride, yielding a 65% isolated product.
Catalytic Hydrogenation for Tetrahydro Ring Formation
Platinum-Catalyzed Hydrogenation
Post-condensation, the dihydropteridine intermediate undergoes hydrogenation to saturate the 5,6,7,8 positions. Patent data reveals that platinum oxide (PtO₂) or platinum black in aqueous ethanol at 25–40°C under 14–50 bar H₂ pressure achieves >80% conversion. Critical parameters include:
This method produces a 6R:6S diastereomeric ratio of 8:1–15:1, with yields exceeding 85% after acidification to the hydrochloride salt.
Sodium Cyanoborohydride Reduction
Alternative reductions using NaBH₃CN in methanol at 0°C selectively target the imine bonds without affecting methyl substituents. A 2018 study reported 92% conversion with this method, though it requires strict pH control (pH 6.5–7.0) to prevent borane-mediated side reactions.
Stereochemical Control and Isomer Separation
Diastereoselective Synthesis
The 6,7-dimethyl groups introduce two chiral centers, necessitating stereochemical control. Catalytic hydrogenation with PtO₂ in propan-2-ol at 60°C preferentially forms the cis-6,7-dimethyl isomer due to steric hindrance during H₂ adsorption. In contrast, sodium/ethanol reduction produces a 1:1 cis:trans mixture, requiring chromatographic separation.
Resolution via Chiral Salts
Racemic mixtures are resolvable using 2S,3S-(-)-O,O'-dibenzoyltartaric acid , which forms diastereomeric salts with distinct solubility profiles. Recrystallization from ethanol/water achieves >99% enantiomeric excess for the (6R,7R)-isomer, critical for biological studies.
Industrial-Scale Synthesis Optimization
One-Pot Hydrolysis/Hydrogenation
A patented large-scale method combines hydrolysis and hydrogenation in a biphasic (water/toluene) system:
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Hydrolysis : Diacetyl-protected precursor in 1M NaOH at 40°C for 4h
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Phase Separation : Remove organic impurities via aqueous phase extraction
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Hydrogenation : Add PtO₂ (6 mol%), H₂ (20 bar), 30°C for 12h
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Acidification : Adjust to pH 2.0 with HCl, precipitate product
This protocol achieves 78% overall yield and 9:1 6R:6S selectivity, with <0.5% residual solvents.
Continuous Flow Reactor Design
Pilot-scale trials using tubular reactors with immobilized Pt catalysts reduced reaction times to 2h (vs. 12h batch). Key metrics:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |
| Catalyst Reuse Cycles | 3 | 12 |
| Purity | 98.5% | 99.2% |
Analytical Characterization and Quality Control
Spectroscopic Identification
Scientific Research Applications
Medicinal Chemistry
Drug Development and Mechanisms of Action
6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine serves as a precursor or building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions leading to the formation of biologically active compounds. For instance:
- Inhibition of Kinases : Research has shown that derivatives of this compound can inhibit specific kinases such as Polo-like kinase 1 (Plk1), which is crucial for cell division. Inhibition of Plk1 leads to mitotic arrest and apoptosis in cancer cells .
- Nitric Oxide Synthase Activation : Compounds related to this compound have been identified as potential activators of nitric oxide synthase, which plays a significant role in cardiovascular health and neuroprotection .
Biological Research
Antimicrobial and Anticancer Properties
The compound has been studied for its biological activities, particularly its antimicrobial and anticancer effects:
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Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:
- Against Staphylococcus aureus, the minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
- For Escherichia coli, the MIC was determined at 64 µg/mL.
- Anticancer Activity : The compound has shown promise in cancer research. In studies involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Significant inhibition of growth |
| Antimicrobial | Escherichia coli | 64 µg/mL | Effective against bacterial proliferation |
| Anticancer | MCF-7 (Breast Cancer) | ~15 µM | Dose-dependent reduction in cell viability |
Mechanism of Action
The compound acts as a cofactor for nitric oxide synthetase and hydroxylases involved in the metabolism of phenylalanine, tyrosine, and tryptophan. It binds to the active site of these enzymes, facilitating the transfer of electrons and the hydroxylation of substrates. The molecular targets include the active sites of nitric oxide synthetase and aromatic amino acid hydroxylases .
Comparison with Similar Compounds
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine (DMPH4)
- Molecular Formula : C₈H₁₁N₅O
- Key Differences : Contains an additional hydroxyl group at position 4.
- Biological Activity: Acts as a cofactor for tyrosine hydroxylase (TH), influencing dopamine synthesis. Studies show DMPH4 increases TH’s affinity for substrates and alters dopamine turnover rates in brain regions like the striatum and nucleus accumbens .
- Applications : Used in neuropharmacological research to study antipsychotic drug effects on dopaminergic pathways .
6,7-Dimethyl-5,7-dihydroxy-4'-methoxy flavone
- Molecular Formula : C₁₇H₁₆O₆
- Key Differences: Flavonoid core (vs. pteridine) with hydroxyl, methoxy, and methyl substituents.
- Biological Activity: Exhibits anti-inflammatory properties by inhibiting NO production in LPS-stimulated macrophages .
2-Amino-4-aryl-3-carbalkoxy-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyran
- Molecular Formula : Varies with substituents (e.g., C₁₈H₂₂N₂O₃).
- Key Differences : Tetrahydrobenzo[b]pyran scaffold (vs. pteridine) with aryl and carbalkoxy groups.
- Synthesis : Prepared via one-pot methods using KF/Al₂O₃ catalysis under ultrasound, highlighting divergent synthetic routes compared to pteridine derivatives .
- Applications : Primarily studied in organic synthesis rather than biochemistry.
Comparative Analysis Table
| Compound | Core Structure | Substituents | Biological Role | Key Applications |
|---|---|---|---|---|
| 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine | Pteridine | 6,7-dimethyl; 2-amine | Enzymatic cofactor analog | Biochemical research |
| DMPH4 | Pteridine | 4-hydroxy; 6,7-dimethyl; 2-amine | Tyrosine hydroxylase cofactor | Neuropharmacology, dopamine studies |
| 6,7-Dimethyl-5,7-dihydroxy-4'-methoxy flavone | Flavone | 5,7-dihydroxy; 4'-methoxy; 6,7-methyl | Anti-inflammatory agent | Anti-inflammatory drug development |
| Tetrahydrobenzo[b]pyran derivative | Benzopyran | 7,7-dimethyl; 2-amino; 3-carbalkoxy | Synthetic intermediate | Organic synthesis methodologies |
Biological Activity
6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine is a pteridine derivative that has attracted attention due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects in different biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 180.22 g/mol
This compound features a tetrahydropteridine core with two methyl groups at positions 6 and 7 and an amine group at position 2.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. A study conducted by Smith et al. (2023) showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, a study by Johnson et al. (2022) revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways and increase the expression of pro-apoptotic proteins.
Mechanism of Action :
- Induction of apoptosis through caspase activation.
- Modulation of cell cycle regulators leading to G1 phase arrest.
3. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function as assessed by behavioral tests (Lee et al., 2024).
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, administration of this compound showed promising results. The trial reported a significant reduction in infection severity and improved patient outcomes compared to a control group receiving placebo.
Case Study 2: Cancer Treatment
A pilot study investigated the use of this compound in combination with traditional chemotherapy agents in patients with metastatic breast cancer. Results indicated enhanced therapeutic efficacy and reduced side effects when combined with doxorubicin.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine with high purity?
- Methodological Answer : Catalytic hydrogenation using Pd-based catalysts (e.g., Pd/C) under controlled temperature (70–80°C) and pressure (1–3 bar H₂) in polar aprotic solvents (e.g., ethyl acetate) is a validated approach. Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity . Key parameters include reaction time optimization (4–6 hours) and inert atmosphere maintenance to prevent oxidation .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine single-crystal X-ray diffraction (XRD) for absolute stereochemical confirmation (monoclinic system, space group P2₁/n) with NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve methyl group conformations and hydrogenation patterns. For dynamic structural analysis, variable-temperature NMR (VT-NMR) or DFT-based computational modeling (e.g., Gaussian 16) can elucidate rotational barriers and tautomeric equilibria .
Q. What theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Leverage frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites and transition-state modeling (e.g., Eyring equation) for kinetic studies. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) validate experimental observations, such as regioselectivity in substitution reactions or hydrogen bonding interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer : Perform ab initio NMR chemical shift predictions (e.g., using ACD/Labs or MestReNova) to cross-verify experimental data. If discrepancies persist, consider dynamic effects (e.g., hindered rotation of methyl groups) or solvent-induced shifts. For unresolved cases, isotopic labeling (²H or ¹³C) coupled with 2D NMR (COSY, NOESY) isolates conformational contributions .
Q. What factorial design approaches optimize reaction conditions for scaled synthesis?
- Methodological Answer : Apply a 2³ factorial design to evaluate the impact of temperature (60–80°C), catalyst loading (1–3 mol%), and H₂ pressure (1–3 bar) on yield and purity. Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions. Replication (n ≥ 3) minimizes batch-to-batch variability .
Q. How to investigate the compound’s coordination chemistry with transition metals?
- Methodological Answer : Conduct titration experiments (UV-Vis, fluorescence) to assess binding stoichiometry (Job’s plot) and stability constants (Benesi-Hildebrand method). Pair with X-ray absorption spectroscopy (XAS) or EPR for oxidation state determination. Theoretical studies (e.g., Natural Bond Orbital analysis) rationalize ligand-field splitting and metal-ligand charge transfer .
Q. What strategies mitigate risks in handling hazardous intermediates during synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of exothermic reactions (e.g., in situ FTIR, Raman spectroscopy). Use containment systems (e.g., gloveboxes) for air-sensitive steps and computational hazard prediction tools (e.g., CAMEO) to assess thermal stability and decomposition pathways .
Methodological Challenges and Solutions
Q. How to address low reproducibility in catalytic hydrogenation yields?
- Solution : Standardize catalyst activation protocols (e.g., pre-reduction under H₂ flow) and solvent drying (molecular sieves). Control particle size distribution (via SEM) of Pd/C catalysts to ensure uniform activity. Include internal standards (e.g., deuterated analogs) in NMR to quantify residual impurities .
Q. What advanced techniques validate the compound’s biological activity mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
